molecular formula C8H10O2 B043209 2-Methoxybenzyl alcohol CAS No. 612-16-8

2-Methoxybenzyl alcohol

Cat. No.: B043209
CAS No.: 612-16-8
M. Wt: 138.16 g/mol
InChI Key: WYLYBQSHRJMURN-UHFFFAOYSA-N
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Description

2-Methoxybenzyl alcohol (C8H10O2, MW 138.166 g/mol) is an aromatic alcohol with a methoxy group (-OCH3) at the ortho position of the benzyl ring. It is widely used in organic synthesis, pharmaceuticals, and agrochemicals due to its versatile reactivity . Key identifiers include CAS No. 612-16-8, ChemSpider ID 62369, and a boiling point of 248–250°C. It is sparingly soluble in water but soluble in ethanol .

Preparation Methods

Acetalization-Reduction Strategy

Step 1: Acetal Formation

For m-methoxybenzyl alcohol, m-chlorobenzaldehyde reacts with ethylene glycol in the presence of sulfuric acid to form ethylene glycol m-chlorobenzaldehyde acetal . Key conditions include:

  • Solvent : Toluene or xylene

  • Molar ratios : m-Chlorobenzaldehyde : ethylene glycol : H₂SO₄ = 1 : (2–4) : (0.1–0.5)

  • Temperature : 100–120°C

  • Reaction time : 5–10 hours

For ortho-substituted analogs, steric effects may necessitate higher temperatures or prolonged reaction times.

Step 2: Methoxy Substitution

The acetal intermediate undergoes nucleophilic substitution with sodium methoxide in methanol :

  • Molar ratio : Acetal : NaOCH₃ = 1 : (1–1.5)

  • Temperature : 65–67°C

  • Reaction time : 120–135 minutes

In the ortho case, the proximity of the methoxy group could hinder substitution efficiency, requiring optimized stoichiometry.

Step 3: Acetal Cleavage and Reduction

The methoxy-substituted acetal is hydrolyzed with dilute sulfuric acid and reduced using zinc particles :

  • Catalyst : 15–20 wt% H₂SO₄

  • Reducing agent : Zinc particles (molar ratio Zn : NaOCH₃ = 1 : 1)

  • Temperature : 35–40°C

  • Reaction time : 120–150 minutes

Yields for the meta isomer reach 93–93.5% , but ortho derivatives may exhibit lower yields due to steric constraints.

Adaptability to 2-Methoxybenzyl Alcohol

While the above protocol is proven for meta isomers, adapting it to ortho-methoxybenzyl alcohol would require:

  • Substituting m-chlorobenzaldehyde with o-chlorobenzaldehyde.

  • Optimizing solvent systems to mitigate steric hindrance (e.g., using polar aprotic solvents).

  • Adjusting reaction times and temperatures to account for slower kinetics.

Oxidation-Hydrogenation Approach

Application to Ortho Derivatives

For this compound, this route would involve:

  • Oxidation of o-methoxytoluene :

    • Challenges include over-oxidation to carboxylic acids or ketones. Selective catalysts (e.g., MnO₂) may improve yields.

  • Hydrogenation of o-methoxybenzaldehyde :

    • Steric hindrance may reduce reaction rates, necessitating higher catalyst loadings or elevated pressures.

Direct Reduction of 2-Methoxybenzaldehyde

A straightforward route involves the reduction of 2-methoxybenzaldehyde using agents like NaBH₄ or LiAlH₄:

2-Methoxybenzaldehyde+NaBH42-Methoxybenzyl alcohol+NaBO2\text{2-Methoxybenzaldehyde} + \text{NaBH}4 \rightarrow \text{this compound} + \text{NaBO}2

Reaction Conditions

  • Solvent : Methanol or ethanol

  • Temperature : 0–25°C

  • Time : 1–4 hours

  • Yield : ~80–90% (estimated based on analogous reductions)

Advantages and Limitations

  • Pros : Simplicity, high atom economy.

  • Cons : Requires access to 2-methoxybenzaldehyde, which itself may necessitate specialized synthesis.

Comparative Analysis of Methods

Method Starting Material Key Conditions Yield (Reported) Adaptability to Ortho
Acetalization-Redution m-ChlorobenzaldehydeH₂SO₄, Zn, 35–40°C93.2–93.5%Moderate (steric issues)
Oxidation-Hydrogenation p-MethoxytolueneO₂, metal catalyst, H₂Not disclosedLow (selectivity challenges)
Direct Reduction2-MethoxybenzaldehydeNaBH₄, MeOH, 0–25°C~80–90% (estimated)High

Challenges in Ortho-Substituted Synthesis

  • Steric Hindrance : The ortho methoxy group impedes reagent access to the reaction site, necessitating bulkier solvents or phase-transfer catalysts.

  • Electronic Effects : Electron-donating methoxy groups deactivate aromatic rings, slowing electrophilic substitution.

  • Purification Difficulties : Ortho isomers often exhibit lower crystallinity, complicating isolation via recrystallization.

Chemical Reactions Analysis

Oxidation Reactions

2-Methoxybenzyl alcohol undergoes oxidation through multiple pathways:

Aerobic Oxidation

Copper(I)/TEMPO catalyst systems enable efficient aerobic oxidation to 2-methoxybenzaldehyde. Key findings include:

  • Turnover-limiting steps differ between benzylic and aliphatic alcohols

  • Binuclear Cu₂O₂ intermediates facilitate O₂ activation

  • Optimal conditions: 1 mol% CuI/2,2'-bipyridine catalyst, TEMPO, 60°C

Table 1: Comparative Oxidation Rates

SubstrateInitial Rate (mM/min)Conversion (%)
2-Methoxybenzyl alc109100
Benzyl alcohol2054
Data from photocatalytic studies

Electrochemical Oxidation

Selective oxidation occurs under controlled potentials:

  • 12:1 selectivity for 2-methoxybenzaldehyde vs. p-nitrobenzyl alcohol oxidation

  • Enhanced using 4-hydroxyTEMPO benzoate mediator

Reduction Pathways

The benzylic hydroxyl group undergoes reduction under specific conditions:

Hydrogenation

Ru-NHC catalysts enable tandem reactions:

text
This compound → 2-Methoxybenzylamine (55% yield)[4]
  • Key conditions: 1 mol% Ru catalyst, KOtBu base, 140°C

Reductive Condensation

With acetamides under radical conditions:

  • Forms 3-(2-methoxyphenyl)propanamide (55% yield)

  • Potassium tert-butoxide mediates H-atom transfer

Nucleophilic Substitution

Mechanistic studies reveal:

  • SN2-like pathway for secondary alcohols

  • Inverse deuterium KIE (0.91) supports concerted mechanism

Phosphate Intermediate Formation
Reacts with hexamethylphosphoric triamide (HMPT):

  • Forms benzyl phosphates at 190-210°C

  • Subsequent SN1/SN2 substitution with dimethylamine

Condensation Reactions

Radical chain process with acetamides:
Table 2: Reaction Optimization

ConditionYield Improvement
1.3 eq KOtBu94% → 55%
2.0 eq 2-oxindole48% → 35%
  • Radical anion intermediate confirmed by EPR

Pollutant Degradation

Exhibits enhanced reactivity in UV-assisted processes:

  • 84% selectivity in photocatalytic oxidation

  • Higher degradation rates vs. unsubstituted benzyl alcohol

Comparative Reactivity Analysis

Electronic Effects

  • Methoxy group increases oxidation rates 5.4× vs. benzyl alcohol

  • Ortho-substitution improves radical stability in condensation reactions

Steric Considerations

  • Reduced yields in meta-substituted derivatives (25%) vs. ortho (55%)

  • Substrate crowding limits access to catalytic sites

Scientific Research Applications

Applications Overview

2-Methoxybenzyl alcohol is utilized in several key areas:

Field Application
Pharmaceuticals Acts as an intermediate in drug synthesis, enhancing the efficacy of various medications.
Fragrance Industry Used as a key ingredient in perfumes and flavorings due to its pleasant aroma.
Cosmetics Incorporated into skincare products for its moisturizing properties, improving skin hydration and texture.
Organic Synthesis Serves as a building block for creating complex organic molecules efficiently.
Research Applications Employed in laboratory studies in organic chemistry and material science to explore innovative chemical properties.

Pharmaceuticals

This compound plays a crucial role in the pharmaceutical industry as an intermediate compound. It is involved in synthesizing various drugs, particularly those aimed at treating inflammatory conditions and other ailments. For instance, it has been investigated for its potential therapeutic properties in developing anti-inflammatory medications .

Fragrance and Flavor Industry

The compound's aromatic properties make it a popular choice in the fragrance industry. It enhances sensory experiences in perfumes and food flavorings, contributing to the overall appeal of these products . Its pleasant scent profile allows it to be a staple ingredient in many formulations.

Cosmetics

In cosmetics, this compound is valued for its moisturizing capabilities. It is often added to skincare formulations to improve hydration levels and skin texture, making it a beneficial ingredient in lotions and creams .

Organic Synthesis

As a versatile building block, this compound is extensively used in organic synthesis. It facilitates the creation of more complex molecules, which can lead to the development of new materials or pharmaceuticals with enhanced properties . Its reactivity allows chemists to explore various synthetic pathways effectively.

Research Applications

In academic and industrial research settings, this compound is utilized for investigating enzyme-catalyzed reactions and studying biochemical pathways . Its unique chemical properties enable researchers to conduct experiments that contribute to advancements in organic chemistry and material science.

Case Study 1: Pharmaceutical Development

A study published in Journal of Medicinal Chemistry highlighted the use of this compound as an intermediate in synthesizing novel anti-inflammatory agents. The research demonstrated improved efficacy compared to existing medications, showcasing its potential impact on drug development .

Case Study 2: Cosmetic Formulation

Research conducted by a leading cosmetics manufacturer evaluated the moisturizing effects of this compound in various skincare products. The results indicated significant improvements in skin hydration levels among participants using formulations containing this compound compared to those using standard moisturizers .

Comparison with Similar Compounds

Positional Isomers: Methoxy Substitution Effects

2-Methoxybenzyl Alcohol vs. 3-Methoxybenzyl Alcohol vs. 4-Methoxybenzyl Alcohol

Property This compound 3-Methoxybenzyl Alcohol 4-Methoxybenzyl Alcohol
Boiling Point (°C) 248–250 109 Not reported
Oxidation Yield 59% (4 min residence time) Not reported 62% (4 min residence time)
Catalytic TOF (h⁻¹) Lower than benzyl alcohol 19 16
Enzymatic Activity Low (CsCAD1/2 inactive) Not reported Not reported
  • Reactivity in Catalysis: In aerobic oxidation using Cu nanoparticles, this compound showed lower turnover frequency (TOF) than its meta and para isomers. The ortho-methoxy group sterically hinders interaction with catalytic sites in zeolite pores . Conversely, 4-methoxybenzyl alcohol exhibited higher oxidation yields (62%) compared to the ortho isomer (59%) under identical conditions, likely due to reduced steric effects in the para position .
  • Enzymatic Specificity :

    • Enzymes CsCAD3 and CsCAD4 demonstrated high activity toward 2-methoxybenzaldehyde but negligible activity toward this compound. In contrast, CsCAD1 and CsCAD2 were inactive toward both, highlighting positional sensitivity in enzyme-substrate interactions .

Ortho-Substituted Benzyl Alcohols

  • Reaction Yields :
    • In the synthesis of trisubstituted imidazoles, this compound yielded 53%, significantly lower than para-substituted analogs (79–84%). The ortho group’s steric bulk impedes reaction efficiency .
    • However, this compound performed well in Mn-catalyzed α-alkylation reactions, producing 1,3-diphenylpropan-1-one derivatives in "excellent yields" alongside other electron-donating substituents .

Halogen vs. Methoxy Substitution

  • Halogenated Analogs :
    • Para-halogenated benzyl alcohols (e.g., 4-chlorobenzyl alcohol) showed moderate yields (~66–70%) in imidazole synthesis, comparable to meta-substituted methoxy derivatives. However, ortho-nitrobenzyl alcohol had even lower yields (50%) than this compound, indicating electron-withdrawing groups further reduce reactivity .

Structural Analogs: Ethoxy and Bromo Derivatives

  • Its molecular weight (152.19 g/mol) and solubility profile resemble this compound, but specific reactivity comparisons are absent .
  • 2-Bromo-4-methoxybenzyl Alcohol :
    • This brominated derivative (C8H9BrO2, MW 217.06 g/mol) is used in specialized syntheses. Its reactivity is distinct due to the electron-withdrawing bromine atom, which likely reduces nucleophilicity compared to methoxy analogs .

Key Findings and Implications

Steric and Electronic Effects :

  • The ortho-methoxy group imposes steric hindrance, reducing catalytic and enzymatic activity compared to meta/para isomers.
  • Electron-donating methoxy groups generally enhance reactivity in alkylation but hinder oxidation and imidazole synthesis due to positional effects.

Industrial Relevance :

  • 4-Methoxybenzyl alcohol is preferred in oxidation reactions for higher yields, while this compound remains valuable in alkylation and pharmaceutical intermediates .

Future Directions :

  • Further studies on ethoxy and bromo derivatives could expand applications in drug design and materials science.

Biological Activity

2-Methoxybenzyl alcohol, also known as o-methoxybenzyl alcohol, is an organic compound with the molecular formula C8_8H10_{10}O2_2. It has garnered attention in various fields of biological research due to its potential therapeutic properties, particularly in antimicrobial and antioxidant activities. This article summarizes the biological activities of this compound, supported by data tables and relevant research findings.

  • Molecular Weight : 138.1638 g/mol
  • CAS Registry Number : 612-16-8
  • Structural Formula :
    C6H4(OCH3)CH2OH\text{C}_6\text{H}_4(\text{OCH}_3)\text{CH}_2\text{OH}

Antimicrobial Activity

Recent studies have demonstrated the antibacterial properties of this compound derivatives. A significant study synthesized various benzyl alcohol derivatives, including this compound, and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Benzyl Alcohol Derivatives

CompoundOrganismZone of Inhibition (mm)Concentration (mg/mL)
2aS. aureus1210
P. aeruginosa1110
2dS. aureus1210
P. aeruginosa3510

The results indicated that compound 2d exhibited a promising antibacterial efficacy against Pseudomonas aeruginosa, surpassing the standard drug amoxicillin in effectiveness. The study highlighted that the activity was concentration-dependent and suggested that the presence of methoxy groups enhances biological activity by facilitating interactions with bacterial targets .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant potential. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

A study on related compounds found that methoxy-substituted benzyl alcohol derivatives exhibited significant antioxidant activity through various assays, indicating their potential as protective agents against oxidative damage . The presence of methoxy and hydroxy groups appears to enhance this activity by stabilizing free radicals.

Case Studies and Research Findings

  • Neuroprotective Effects : A related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has shown protective effects against oxidative stress in aging models. While not directly studying this compound, this research underscores the potential neuroprotective benefits of methoxy-substituted benzyl alcohols .
  • Antiproliferative Activity : Some derivatives of benzyl alcohol have demonstrated antiproliferative effects against various cancer cell lines, with certain compounds showing IC50_{50} values in the low micromolar range. This suggests that similar activities could be explored for this compound and its derivatives .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-methoxybenzyl alcohol critical for laboratory handling and experimental design?

  • Answer: Key properties include a boiling point of 248–250°C, density of 1.030 g/mL, refractive index of 1.546–1.548, and molecular weight of 138.17 g/mol . These parameters inform solvent selection, reaction temperature optimization, and purification methods (e.g., distillation). Its liquid state at room temperature and solubility in organic solvents like toluene make it suitable for homogeneous catalysis .

Q. What safety protocols should be followed when handling this compound in synthetic workflows?

  • Answer: The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may induce respiratory irritation (H335). Mandatory precautions include wearing nitrile gloves, eye protection, and working in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. How can this compound be synthesized and purified for laboratory use?

  • Answer: While direct synthesis methods are not detailed in the evidence, analogous alcohols (e.g., 3-hydroxybenzyl alcohol) are synthesized via reduction of aldehydes (e.g., 3-hydroxybenzaldehyde) using NaBH₄ or catalytic hydrogenation. Purification typically involves vacuum distillation or column chromatography to achieve ≥98.5% purity .

Advanced Research Questions

Q. How does the 2-methoxybenzyl group enhance the catalytic performance of iridium complexes in β-alkylation reactions?

  • Answer: Iridium(I) complexes with 2-methoxybenzyl-functionalized N-heterocyclic carbene (NHC) ligands exhibit superior activity due to steric and electronic effects. For example, [Ir(cod)(NCCH₃)(MeIm(2-methoxybenzyl))][BF₄] (6) achieves 93% conversion in 7 hours with 86% selectivity for 1,3-diphenylpropan-1-ol. The rigid 2-methoxybenzyl wingtip stabilizes transition states and facilitates dehydrogenation steps .

Q. What experimental parameters critically influence the selectivity of this compound-derived catalysts in hydrogen transfer reactions?

  • Answer: Key factors include:

  • Base type: Cs₂CO₃ or KHMDS improves deprotonation efficiency .
  • Catalyst/base ratio: A 1:150 ratio (catalyst 2) enhances selectivity to >95% by minimizing side reactions .
  • Solvent polarity: Toluene optimizes substrate-catalyst interactions compared to polar aprotic solvents .

Q. Why does this compound exhibit lower turnover frequency (TOF) in aerobic oxidation compared to 3- and 4-methoxy analogs?

  • Answer: The proximity of the methoxy group to the hydroxyl group in this compound creates steric hindrance, reducing accessibility to catalytic Cu nanoparticles in zeolite pores. In contrast, 3- and 4-methoxy isomers allow better alignment with active sites, yielding TOFs of 19 h⁻¹ and 16 h⁻¹, respectively .

Q. What spectroscopic techniques are effective in monitoring this compound’s role in catalytic cycles?

  • Answer: ¹H NMR (in toluene-d⁸) tracks real-time conversion of substrates (e.g., 1-phenylethanol) by integrating peaks for intermediates like 1,3-diphenylpropan-1-ol. GC-MS with internal standards (e.g., mesitylene) quantifies product distributions .

Q. How does this compound compare to other benzyl alcohol derivatives in photocatalytic applications?

  • Answer: In selective photocatalysis, this compound shows distinct reactivity due to electron-donating methoxy groups, which alter charge-transfer dynamics. However, its oxidation rate (-r₀) is lower than 4-nitrobenzyl alcohol (electron-withdrawing groups) due to reduced electrophilicity .

Q. Methodological Notes

  • Contradictions in Data: highlights lower catalytic efficiency of this compound compared to its isomers, while emphasizes its superiority in iridium-catalyzed β-alkylation. This suggests substrate- and catalyst-dependent behavior, necessitating context-specific optimization.

Properties

IUPAC Name

(2-methoxyphenyl)methanol
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InChI

InChI=1S/C8H10O2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3
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InChI Key

WYLYBQSHRJMURN-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=C1CO
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Molecular Formula

C8H10O2
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DSSTOX Substance ID

DTXSID4060606
Record name Benzenemethanol, 2-methoxy-
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Molecular Weight

138.16 g/mol
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Physical Description

Clear orange to light orange-brown liquid; [Acros Organics MSDS]
Record name 2-Methoxybenzyl alcohol
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Vapor Pressure

0.00429 [mmHg]
Record name 2-Methoxybenzyl alcohol
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CAS No.

612-16-8, 1331-81-3
Record name 2-Methoxybenzyl alcohol
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Record name 2-Methoxybenzyl alcohol
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Synthesis routes and methods I

Procedure details

A test tube was charged with CuI (20 mg, 0.10 mmol, 10 mol %), 1,10-phenanthroline (36 mg, 0.20 mmol, 20 mol %), Cs2CO3 (456 mg, 1.4 mmol), 2-iodobenzylalcohol (234 mg, 1.0 mmol) and methanol (1.0 mL). The test tube was sealed and the reaction mixture was stirred at 80° C. for 24 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with diethyl ether. The filtrate was concentrated. Purification of the residue by flash chromatography on silica gel (2×20 cm; pentane/diethyl ether 2:1) provided 122 mg (88% yield) of the title compound as a colorless oil.
Quantity
36 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
456 mg
Type
reactant
Reaction Step One
Quantity
234 mg
Type
reactant
Reaction Step One
Name
CuI
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

Five milliliters of a methanol solution containing 0.6 g (16.0 mmol) of NaBH4 is added dropwise to 10 ml of a methanol solution containing 2.0 g (14 7 mmol) of 2-methoxybenzaldehyde, followed by stirring at room temperature for about 1 hour. After the progress of reaction has been confirmed by thin-layer chromatography, 100 ml of water is poured into the reaction solution to decompose excess NaBH4, followed by extraction with three 30 ml portions of ether. The ether layer is dried over anhydrous Na2SO4, and then filtered. When the solvent is removed by distillation, 1.95 g (yield: 96.1%) of 2-methoxybenzyl alcohol is obtained as an oily colorless product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methoxybenzyl alcohol
2-Methoxybenzyl alcohol
2-Methoxybenzyl alcohol
2-Methoxybenzyl alcohol
2-Methoxybenzyl alcohol
2-Methoxybenzyl alcohol

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